L-Histidine, methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933797 | |
| Record name | L-Histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-46-3, 7389-87-9 | |
| Record name | L-Histidine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-histidinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl L-histidinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTIDINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical and Biological Roles of Histidine Methyl Ester in Research
Involvement in Protein Synthesis
While not a direct building block in natural protein synthesis within living organisms, histidine methyl ester is utilized in research settings to investigate and manipulate the processes surrounding protein and peptide creation. sielc.com In the field of biotechnology, histidine-rich peptides, which can be synthesized using derivatives like histidine methyl ester, are widely used as purification tags for recombinant proteins. nih.govnih.gov These "His-tags" allow for the straightforward separation of the desired protein from complex mixtures. nih.gov
Furthermore, research into the incorporation of unnatural amino acids into proteins in vivo sometimes utilizes analogues and derivatives of natural amino acids to probe the flexibility and specificity of the translational machinery. oup.com The study of how derivatives like histidine methyl ester interact with components of the protein synthesis apparatus, such as aminoacyl-tRNA synthetases, can provide insights into the tolerance of the cellular machinery for non-standard amino acids.
Role in Peptide Synthesis and Assembly
Histidine methyl ester is a key reagent in the artificial synthesis of peptides, a process central to drug discovery and materials science. sigmaaldrich.comsigmaaldrich.com It is particularly useful in solution-phase peptide synthesis and can be employed in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. biosynth.comcem.com The esterification of the carboxyl group of histidine protects it during the coupling reaction, preventing unwanted side reactions and facilitating the formation of the desired peptide bond. google.com
Histidine itself presents challenges in peptide synthesis due to the reactivity of its imidazole (B134444) side chain, which can lead to side reactions and racemization—the conversion of the L-amino acid to a mixture of L and D isomers, potentially reducing the biological activity of the final peptide. cem.compeptide.com The use of histidine methyl ester, often in conjunction with other protecting groups for the imidazole nitrogen and the alpha-amino group, helps to mitigate these issues. google.compeptide.com
The unique properties of the histidine residue, such as its ability to act as a proton donor or acceptor at physiological pH, make it a critical component of many biologically active peptides, including hormones like angiotensin and thyrotropin-releasing hormone. mdpi.com Consequently, histidine methyl ester serves as a fundamental building block in the synthesis of peptide-based therapeutic candidates. nih.gov The controlled, stepwise assembly of peptides using derivatives like histidine methyl ester allows for the precise creation of sequences designed to interact with specific biological targets. scispace.com
Histidine-rich peptides, constructed using these synthetic methodologies, are explored for a range of biomedical applications. nih.gov Their ability to interact with and disrupt cell membranes is being harnessed for antimicrobial agents and for enhancing the delivery of drugs and nucleic acids into cells. nih.govnih.gov
The incorporation of histidine residues into synthetic peptides can dramatically influence their structure and function. The imidazole side chain of histidine can modulate the assembly of peptides into larger structures, such as amyloid-like nanofilaments. nih.gov This modulation can even confer enzyme-like (catalytic) properties to the peptide assemblies. nih.gov For example, the presence of histidine can create active sites that mimic the activity of enzymes like peroxidase. nih.gov
This ability to influence peptide assembly and confer novel functions is a key area of research in nanotechnology and materials science. By strategically placing histidine residues within a peptide sequence using building blocks like histidine methyl ester, researchers can design self-assembling nanomaterials with tailored biological or catalytic activities. nih.gov These designer peptides have applications ranging from drug delivery to biocatalysis. nih.govnih.gov
Interactions with Enzymes and Metabolic Pathways
Histidine methyl ester is a valuable tool for enzymology, serving as both a substrate to probe enzyme mechanisms and as a modulator of enzyme activity. Its structural similarity to histidine allows it to interact with the active sites of various enzymes involved in histidine metabolism.
Histidine methyl ester is used as a substrate to study the kinetics and reaction mechanisms of enzymes such as histidine ammonia-lyase (HAL). nih.gov By replacing the natural substrate, L-histidine, with L-histidine methyl ester, researchers can investigate how modifications to the substrate's carboxyl group affect enzyme binding and catalysis. nih.gov
Kinetic studies with mutant forms of Geobacillus kaustophilus histidine ammonia-lyase (GkHAL) have shown that while the enzyme can process L-histidine methyl ester, its catalytic efficiency is significantly lower compared to the natural substrate, L-histidine. nih.gov This type of analysis helps to elucidate the specific interactions within the enzyme's active site that are crucial for efficient catalysis. nih.gov
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
|---|---|---|---|
| Wild-Type | 7.99 ± 0.98 | 0.148 ± 0.005 | 18.52 |
| Q274N Mutant | 14.01 ± 2.01 | 0.010 ± 0.001 | 0.71 |
| R280K Mutant | 3.43 ± 0.54 | 0.090 ± 0.003 | 26.23 |
| F325Y Mutant | 12.58 ± 1.21 | 0.014 ± 0.001 | 1.11 |
Data sourced from a study on Geobacillus kaustophilus histidine ammonia-lyase. nih.gov The table illustrates how mutations in the enzyme affect its ability to bind (Km) and process (kcat) L-histidine methyl ester.
Beyond serving as a substrate, histidine methyl ester can also act as a modulator of enzyme activity, most notably as an inhibitor. It is recognized as a potent, irreversible inhibitor of the enzyme histidine decarboxylase (HDC). wikipedia.orgfrontiersin.org This enzyme is responsible for the synthesis of histamine (B1213489), a key mediator in allergic reactions and inflammation. frontiersin.org
The inactivation of histidine decarboxylase by histidine methyl ester is a time-dependent process. sigmaaldrich.com It involves the formation of a stable complex with the enzyme, likely through the formation of a Schiff base with a pyruvyl residue in the active site. sigmaaldrich.com This inhibitory action makes histidine methyl ester a valuable research tool for studying the physiological roles of histamine and for investigating the mechanism of histidine decarboxylase. wikipedia.orgsigmaaldrich.com In some contexts, histidine and its derivatives can also influence other metabolic pathways, such as the biosynthesis of aromatic amino acids, by inhibiting the activity of key enzymes like prephenate dehydrogenase. nih.gov
Inhibition of Histidine Decarboxylase (HDC)
Histidine methyl ester (HME) is recognized in biochemical research as a potent and irreversible inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the conversion of histidine to histamine. wikipedia.orgwikipedia.org This inhibitory action is time-dependent, leading to the inactivation of the enzyme. nih.gov The mechanism of inhibition involves the formation of a stable, tight complex between HME and the enzyme. nih.gov
Research has elucidated that this inactivation process involves the formation of a Schiff base, likely with the pyruvyl residue at the active site of the HDC enzyme. nih.gov Unlike the natural substrate, histidine, HME cannot undergo decarboxylation and effectively blocks the enzyme in the external aldimine state. nih.gov While effective, HME is not specific to mammalian HDC and also acts on the homologous enzyme in enterobacteria. nih.gov The study of HME's interaction with HDC has been crucial for understanding the enzyme's catalytic mechanism. nih.govnih.gov
| Inhibitor | Enzyme | Mechanism of Action | Nature of Inhibition |
| Histidine methyl ester (HME) | Histidine Decarboxylase (HDC) | Forms a Schiff base with the active site pyruvyl residue, blocking the enzyme in the external aldimine state. nih.govnih.gov | Time-dependent, essentially irreversible. wikipedia.orgnih.gov |
| α-Fluoromethylhistidine (α-FMH) | Histidine Decarboxylase (HDC) | Reacts with the PLP cofactor after decarboxylation to form inactive derivatives. nih.gov | Irreversible. |
| Epigallocatechin-3-gallate (EGCG) | Histidine Decarboxylase (HDC) | Direct inhibition. nih.govesmed.org | Reversible. |
Histidine Metabolism Research
Histidine methyl ester serves as a valuable tool in the broader investigation of histidine metabolism. The metabolic pathways of histidine are complex, involving several potential transformations. nih.gov One such pathway is the methylation of histidine to form 1-methylhistidine or 3-methylhistidine. nih.govnih.gov 3-methylhistidine, in particular, is a well-known biomarker for muscle protein catabolism, as it is formed through the post-translational methylation of histidine residues within actin and myosin. nbinno.commdpi.com
By using compounds like histidine methyl ester to selectively block certain metabolic routes, such as the conversion to histamine via HDC, researchers can better isolate and study other pathways of histidine degradation and utilization. nih.govnih.gov This allows for a more detailed understanding of the roles of various histidine metabolites in physiological and pathological states, including their involvement in protein synthesis, oxidative stress, and neurological processes. nih.govcreative-proteomics.com
Protein Histidine Methylation Research
Role in Post-Translational Modifications
Protein histidine methylation is a significant, though historically understudied, type of post-translational modification (PTM). nih.govnih.gov This process involves the covalent addition of a methyl group to one of the nitrogen atoms (N1/τ or N3/π) of the imidazole ring in a histidine residue. nih.gov Like other PTMs such as phosphorylation and acetylation, histidine methylation expands the functional diversity of the proteome. nih.govlongdom.orgwikipedia.org It can be a stable, static modification or a dynamic one that is regulated in response to cellular signals. nih.govbohrium.com The discovery of histidine methylation in proteins like actin and myosin dates back several decades, but recent advancements in proteomics have revealed its widespread nature in human cells. researchgate.netbiorxiv.org
Impact on Protein Function and Stability
The methylation of histidine residues can have a profound impact on the function and stability of a protein. The addition of a methyl group alters the physicochemical properties of the histidine side chain, increasing its size and hydrophobicity. researchgate.netnih.gov This modification also fixes the protonation and tautomeric state of the imidazole ring. researchgate.netnih.gov
Enzymology of Protein Histidine Methyltransferases (PHMTs)
The enzymes that catalyze histidine methylation are known as protein histidine methyltransferases (PHMTs). nih.gov For a long time, the identities of these enzymes were largely unknown, which hampered research in this area. nih.govnih.gov PHMTs utilize S-adenosylmethionine (SAM) as the methyl group donor. nih.gov
In recent years, significant progress has been made in identifying and characterizing PHMTs. nih.gov SETD3 has been identified as a human PHMT that specifically methylates a histidine residue in actin, a modification important for smooth muscle contraction. nih.govnih.gov METTL9 is another recently discovered human PHMT that has been shown to be responsible for a significant portion of N1-histidine methylation. researchgate.netnih.gov These enzymes exhibit specificity for the target histidine residue and the position of methylation on the imidazole ring. nih.govnih.gov The discovery of these enzymes has opened up new avenues for studying the regulation and functional consequences of protein histidine methylation. nih.gov
| Enzyme | Function | Target | Methylation Site |
| SETD3 | Protein Histidine Methyltransferase | Actin | N3-histidine nih.govnih.gov |
| METTL9 | Protein Histidine Methyltransferase | Proteins with "His-x-His" motif | N1-histidine researchgate.netnih.gov |
| Hpm1 | Histidine-specific protein methyltransferase | Ribosomal protein Rpl3 | N3-histidine researchgate.net |
Effect on Metal Ion Chelation by Proteins
Histidine residues are well-known for their ability to coordinate with divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺), playing a crucial role in the structure and function of many metalloproteins. mdpi.comnih.gov The imidazole side chain of histidine can act as a ligand for these metal ions. mdpi.com
The methylation of histidine can modulate this metal-chelating property. researchgate.netnih.gov Research indicates that histidine methylation is frequently found in zinc-binding domains. nih.gov The addition of a methyl group to the imidazole ring can alter its electron density and steric properties, thereby influencing the affinity and coordination geometry of metal ion binding. nih.govresearchgate.net For instance, studies on peptides with tandem "His-x-His" motifs, which are known to form zinc finger structures, have shown that histidine methylation can be inhibited by the presence of zinc ions, suggesting a direct interplay between methylation and metal ion coordination. nih.gov
Regulation of Cellular Processes (e.g., Cytoskeletal Dynamics, Protein Translation)
While histidine methyl ester itself is primarily studied as an inhibitor of histamine synthesis, the closely related post-translational modification known as protein histidine methylation plays a crucial role in regulating fundamental cellular processes. nih.govbohrium.com This modification, involving the enzymatic addition of a methyl group to histidine residues within proteins, has been identified as a key regulator of cytoskeletal dynamics and protein translation. nih.govconsensus.app
Protein Translation: The synthesis of proteins is a tightly controlled process. Histidine methylation on ribosomal proteins has emerged as a regulatory mechanism in translation. nih.gov Studies have shown that the enzyme METTL18 is a histidine methyltransferase that targets the ribosomal protein RPL3. researchgate.net This specific methylation event modulates the speed of ribosome movement along messenger RNA, particularly at certain codons. researchgate.net By slowing down translation elongation, this modification allows more time for newly synthesized proteins to fold correctly, thereby ensuring proteome integrity and protecting cells from the aggregation of misfolded proteins. researchgate.net
Table 1: Regulation of Cellular Processes by Protein Histidine Methylation
| Cellular Process | Modified Protein | Methyltransferase Enzyme | Functional Outcome |
|---|---|---|---|
| Cytoskeletal Dynamics | Actin (at His73) | SETD3 | Enhances F-actin polymerization, essential for mitochondrial morphology and movement. nih.gov |
| Protein Translation | Ribosomal Protein RPL3 | METTL18 | Modulates translation elongation speed to ensure proper protein folding. researchgate.net |
Biological Significance of Histidine Methyl Ester Derivatives
Precursor for Histamine Synthesis
Contrary to being a precursor, histidine methyl ester (HME) functions as a potent and irreversible inhibitor of histamine synthesis. wikipedia.orgnih.gov Histamine is a critical biogenic amine synthesized from the amino acid L-histidine in a single-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). wikipedia.orgnih.gov This enzyme is the sole catalyst for histamine production in mammals, making it a key control point in pathways involving histamine, such as immune responses, gastric acid secretion, and neurotransmission. wikipedia.orgnih.gov
Histidine methyl ester, as a structural analog of the natural substrate histidine, binds to the active site of HDC. nih.gov However, it cannot be decarboxylated and instead blocks the enzyme, preventing it from converting histidine into histamine. nih.gov This inhibitory action makes histidine methyl ester a valuable chemical tool in research to deplete histamine levels and study the physiological consequences. wikipedia.orgnih.gov
Table 2: Inhibition of Histamine Synthesis
| Inhibitor | Target Enzyme | Mechanism of Action | Biological Consequence |
|---|---|---|---|
| Histidine Methyl Ester (HME) | L-histidine decarboxylase (HDC) | Irreversibly binds to the enzyme's active site, blocking the substrate (histidine). wikipedia.orgnih.govnih.gov | Reduction or cessation of histamine production. wikipedia.org |
Transport and Metabolism of Histidine Derivatives in Biological Systems
The transport and metabolism of histidine and its derivatives are complex processes essential for their biological functions. L-histidine itself is transported across the blood-brain barrier by an amino acid transporter system. researchgate.net Once in the brain or other tissues, it can be converted into various metabolites. mdpi.com
The primary metabolic pathways for histidine include:
Decarboxylation: Conversion to histamine by histidine decarboxylase (HDC). nih.gov
Methylation: Histidine can be methylated to form 1-methylhistidine or 3-methylhistidine. mdpi.com Similarly, histamine is metabolized and inactivated through methylation by the enzyme histamine-N-methyltransferase (HNMT), producing tele-methylhistamine. nih.gov
Transamination: Conversion to imidazole-pyruvic acid. mdpi.com
Deamination: The principal catabolic pathway in the liver and skin begins with the enzyme histidase, which converts histidine to urocanic acid. nih.gov
While specific transporters for histidine methyl ester are not well-characterized, its lipophilic nature, due to the ester group, may allow it to diffuse across cell membranes more readily than histidine itself, contributing to its effectiveness as an HDC inhibitor within cells. mdpi.com The metabolism of methylated histidine derivatives, such as 3-methylhistidine released from muscle protein breakdown, primarily involves its excretion in the urine without further breakdown, serving as an indicator of muscle protein turnover. nih.gov
Applications in Neurotransmitter Research
Histidine methyl ester is a significant tool in neurotransmitter research due to its ability to specifically inhibit the synthesis of histamine, which acts as a key neurotransmitter in the brain. wikipedia.orgnih.gov The central histaminergic system, with neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus, projects throughout the brain to regulate critical functions such as wakefulness, appetite, and cognition. researchgate.netfrontiersin.org
By administering histidine methyl ester, researchers can create a state of histamine depletion, allowing for the study of the behavioral and physiological roles of the histaminergic system. nih.gov For instance, understanding the effects of reduced brain histamine can provide insights into conditions where this system is dysregulated, such as sleep disorders, cognitive deficits in Alzheimer's disease, and other neurological conditions. frontiersin.orgpeirsoncenter.com
Research has shown that increasing the availability of the precursor L-histidine can elevate brain histamine levels, whereas inhibiting its synthesis can reveal the neurotransmitter's role in processes like arousal and neuronal activity. researchgate.netnih.gov Therefore, inhibitors like histidine methyl ester serve as essential pharmacological agents to probe the function of histamine in both normal brain physiology and in pathological states. frontiersin.org
Applications of Histidine Methyl Ester in Advanced Research Fields
Drug Development and Pharmaceutical Research
In the realm of pharmaceutical research and development, histidine methyl ester is utilized in multiple capacities, ranging from a foundational building block in synthesis to a key component in sophisticated drug delivery systems. vulcanchem.com
Intermediate in Drug Synthesis
Amino acid methyl esters are recognized as significant intermediates in organic synthesis, particularly in medicinal chemistry and peptide synthesis. nih.gov Histidine methyl ester is specifically employed as a reactant for creating more complex molecules with therapeutic potential. sigmaaldrich.comsigmaaldrich.com Its applications include the synthesis of:
Imidazopyridine derivatives: These are synthesized through the Pictet-Spengler reaction using histidine methyl ester and various aldehydes. sigmaaldrich.comsigmaaldrich.com
Metal-chelating ligands: It can be reacted with methacryloyl chloride to form N-methacryloyl-(l)-histidine methyl ester, a ligand designed for chelating metals. sigmaaldrich.comsigmaaldrich.com
Zwitterionic polypeptide derivatives: These are produced via an amidation reaction with poly (α,β-L-aspartic acid). sigmaaldrich.comsigmaaldrich.com
Bifunctional chelating agents: The synthesis of Nα-Boc-L-histidine methyl ester is a key step in developing histidine derivatives for labeling with radionuclides like 99mTc, which are used in medical imaging. kns.org
| Synthesized Compound Class | Reaction Type/Precursors | Application Area | Reference |
|---|---|---|---|
| Imidazopyridine derivatives | Pictet-Spengler reaction with aldehydes | Pharmaceuticals | sigmaaldrich.comsigmaaldrich.com |
| Metal-chelating ligands | Reaction with methacryloyl chloride | Biomaterials, Catalysis | sigmaaldrich.comsigmaaldrich.com |
| Zwitterionic polypeptides | Amidation with poly (α,β-L-aspartic acid) | Biomaterials | sigmaaldrich.comsigmaaldrich.com |
| Radiopharmaceutical Chelators | Multi-step synthesis from Nα-Boc-L-histidine methyl ester | Medical Imaging | kns.org |
Reagent in Biochemical Assays for Drug Discovery
Histidine methyl ester is a valuable tool in biochemical assays designed for drug discovery. vulcanchem.com It primarily functions as a substrate or an inhibitor in enzymatic reactions, allowing researchers to study enzyme kinetics and screen for potential therapeutic agents. vulcanchem.comchemimpex.com
A significant application is its role as an irreversible inhibitor of the enzyme histidine decarboxylase. wikipedia.orgnih.gov This enzyme is responsible for the synthesis of histamine (B1213489), a key mediator in allergic responses and inflammation. vulcanchem.comwikipedia.org By inhibiting this enzyme, histidine methyl ester serves as a critical tool for:
Researching histamine synthesis and metabolism. vulcanchem.com
Studying allergic and inflammatory responses. vulcanchem.com
Investigating histamine-related pathways in various physiological processes. vulcanchem.com
Furthermore, derivatives of histidine methyl ester have been developed for use in steroid radioimmunoassays, offering advantages for direct iodination over traditional histamine-based compounds. vulcanchem.com
| Role in Assay | Target Enzyme/System | Research Application | Reference |
|---|---|---|---|
| Enzyme Substrate | Enzymes involving histidine residues | Studying enzyme kinetics and mechanisms | vulcanchem.comchemimpex.com |
| Irreversible Inhibitor | Histidine Decarboxylase | Investigating histamine synthesis and allergic responses | wikipedia.orgnih.gov |
| Labeling Derivative | Steroid Radioimmunoassays | Development of direct iodination techniques | vulcanchem.com |
Formulation of Histidine-Rich Peptides for Enhanced Drug Stability and Efficacy
Histidine methyl ester is used in the formulation of histidine-rich peptides, which are designed to improve the stability and effectiveness of therapeutic drugs. chemimpex.com The inclusion of histidine residues in peptide drugs can significantly enhance their bioavailability and cellular uptake. thno.orgnih.govnih.gov For instance, research on antiviral peptides has shown that creating histidine-rich derivatives can overcome issues of poor cellular uptake, allowing the peptide to suppress established infections where the original compound could not. nih.govnih.gov The imidazole (B134444) side chain of histidine is crucial, as its ability to act as a buffer can help protect the peptide from degradation in different physiological pH environments, a key factor in formulation design. chemimpex.comubaya.ac.id
A study on a scorpion-derived peptide, Ctry2459, demonstrated that modifying it to be histidine-rich enhanced its cellular uptake and intracellular distribution, thereby improving its anti-HCV activity. nih.govnih.gov Similarly, another scorpion peptide, Eval418, was modified into histidine-rich derivatives with enhanced antiviral activities against HSV-1 and lower cytotoxicity. thno.org
| Peptide | Modification | Enhanced Property | Therapeutic Target | Reference |
|---|---|---|---|---|
| Ctry2459 | Addition of histidine residues | Cellular uptake, intracellular distribution, bioavailability | Hepatitis C Virus (HCV) | nih.govnih.gov |
| Eval418 | Addition of histidine residues | Antiviral activity, cellular uptake | Herpes Simplex Virus 1 (HSV-1) | thno.org |
| hsLMWP | Substitution of Arg/Lys with histidine | pH-dependent membrane perturbation, endosomal escape | General protein cargo delivery | nih.gov |
Targeted Drug Delivery Systems
The unique properties of histidine's imidazole ring are leveraged in the design of advanced drug delivery systems. vulcanchem.com Histidine-containing polymers and peptides, synthesized using intermediates like histidine methyl ester, are central to pH-responsive systems that target acidic microenvironments characteristic of tumors and endosomes. nih.govresearchgate.net
The mechanism often relies on the "proton sponge effect." mdpi.com The imidazole group has a pKa value near physiological pH, causing it to become protonated in acidic conditions (like those found in tumor tissues or cellular endosomes). nih.govacs.org This charge accumulation can lead to the rupture of the endosome, releasing the therapeutic cargo into the cell's cytoplasm. mdpi.com This strategy enhances the intracellular delivery of drugs and genes. nih.gov
Examples of such systems include:
Dextran-b-poly(L-histidine) copolymer nanoparticles: These are designed for pH-sensitive targeting of cancer cells. nih.gov
Histidine-conjugated poly(amino acid) derivatives: These have been shown to facilitate the endosomal escape of chemotherapy drugs like doxorubicin. researchgate.net
Engineered Histidine-Rich Peptides: By replacing arginine or lysine with histidine, peptides can be created that gain membrane-perturbing activity in acidic environments, enabling the delivery of protein cargoes into the cytosol. nih.gov
Histidine-tagged gold nanoparticles: These have been used for the targeted delivery of genetic material to breast cancer cells. mdpi.com
Development of Novel Therapeutics
The modification of histidine, using reagents like its methyl ester, is a key strategy in the development of novel therapeutics. nih.govresearchgate.net Rational modifications to the histidine structure can significantly alter its chemical and physical properties, leading to the creation of bioactive peptides with enhanced drug-like characteristics, such as improved potency and target selectivity. nih.govresearchgate.net The versatility of the histidine scaffold makes it a frequent target for synthetic modifications in the search for new drugs. nih.gov Research into protein methyltransferases, enzymes that can methylate histidine residues, underscores the importance of histidine modifications in cellular pathways, suggesting that molecules designed to mimic or block these modifications could have therapeutic value. mdpi.com
Neuroscience Research
In neuroscience, histidine methyl ester is a valuable pharmacological tool due to its function as an irreversible inhibitor of histidine decarboxylase. vulcanchem.comwikipedia.org This enzyme catalyzes the conversion of histidine to histamine, a critical neurotransmitter in the brain. nih.gov
Histamine is involved in regulating the sleep-wake cycle and maintaining wakefulness. nih.govnih.gov Dysregulation of histamine signaling has been implicated in neurological and psychiatric conditions, including Tourette syndrome. nih.gov By using histidine methyl ester to irreversibly block the synthesis of histamine, researchers can investigate the downstream effects of histamine depletion in the central nervous system. This allows for detailed studies of the role of histaminergic pathways in brain function and the pathophysiology of related neurological disorders. vulcanchem.com
Studies on Neurotransmitter Synthesis and Regulation
Histidine methyl ester is a recognized inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for catalyzing the conversion of L-histidine to the neurotransmitter histamine. nih.govwikipedia.orgiheartgains.com This inhibitory action is central to its use in studying the synthesis and regulation of histamine.
Mechanism of Inhibition: HME acts as a substrate analogue, binding to the active site of the pyridoxal-5'-phosphate (PLP)-dependent histidine decarboxylase. nih.govpdbj.org Unlike the natural substrate, histidine, the esterified carboxyl group of HME prevents the decarboxylation step from occurring. nih.gov This interaction effectively blocks the enzyme, trapping it in an external aldimine state, which is an intermediate in the catalytic cycle. nih.gov By halting the synthesis of histamine, HME allows researchers to investigate the downstream physiological effects of reduced histamine levels and to study the regulatory mechanisms governing the histaminergic system. nih.govnih.gov The crystal structure of human HDC in a complex with HME has been determined, providing detailed insights into the specific interactions at the active site that lead to this inhibition. pdbj.org
Research Findings: Studies utilizing HME have confirmed its time-dependent inactivation of histidine decarboxylase from various sources, including Lactobacillus. nih.gov These investigations are crucial for understanding the enzyme's kinetics and for designing more potent and specific inhibitors.
Table 1: Histidine Methyl Ester as an Enzyme Inhibitor
| Enzyme | Compound | Role of Compound | Mechanism |
|---|---|---|---|
| Histidine Decarboxylase (HDC) | Histidine Methyl Ester (HME) | Inhibitor | Substrate analogue that blocks the active site, preventing decarboxylation. nih.gov |
Potential in Neurological Disorder Treatments
The role of histamine as a neurotransmitter implicates it in numerous neurological processes, and its dysregulation has been linked to various disorders. While direct clinical applications of histidine methyl ester for neurological disorders have not been established, its function as an HDC inhibitor provides a basis for its potential therapeutic relevance. nih.gov
Modulating histamine levels in the brain is a therapeutic strategy for several conditions. By inhibiting HDC, HME can reduce the production of histamine, which could theoretically be beneficial in disorders characterized by excessive histaminergic activity. However, research into the therapeutic use of HME itself is limited. Studies on related compounds, such as carnosine (a dipeptide of beta-alanine and histidine), have explored neuroprotective effects in conditions like ischemic stroke. Interestingly, one such study concluded that the histidine/histamine pathway does not appear to play a critical role in the neuroprotection offered by carnosine, suggesting that other mechanisms are at play. nih.gov Further research is required to explore whether direct modulation of histamine synthesis via inhibitors like HME has therapeutic potential in specific neurological contexts. nih.gov
Bioconjugation and Chemical Tool Development
The specific chemical properties of histidine methyl ester make it a useful building block and probe in the fields of bioconjugation and chemical biology.
Conjugation with Biomolecules
Histidine methyl ester is utilized as a reactant in the synthesis of modified biomolecules and their analogues. The ester group provides a handle for chemical reactions while the core histidine structure can be incorporated into larger molecules. For instance, L-histidine methyl ester dihydrochloride is a starting material for synthesizing zwitterionic polypeptide derivatives through an amidation reaction with poly(α,β-L-aspartic acid). sigmaaldrich.com This process allows for the creation of new polymers with the unique pH-buffering and metal-chelating properties of the histidine side chain.
Furthermore, it serves as a precursor for creating metal-chelating ligands. By reacting L-histidine methyl ester with methacryloyl chloride, researchers have synthesized N-methacryloyl-(l)-histidine methyl ester, a monomer that can be polymerized to create materials capable of binding metal ions. sigmaaldrich.com Its derivatives are also key components in the synthesis of complex peptides and pharmaceuticals, where the protected carboxyl group facilitates controlled peptide bond formation. chemimpex.com
Table 2: Synthesis Applications of L-Histidine Methyl Ester Dihydrochloride
| Reactant | Reagent(s) | Synthesized Product | Application Area |
|---|---|---|---|
| L-Histidine methyl ester dihydrochloride | Poly(α,β-L-aspartic acid) | Zwitterionic polypeptide derivative | Biomaterial Synthesis |
| L-Histidine methyl ester dihydrochloride | Methacryloyl chloride | N-methacryloyl-(l)-histidine methyl ester | Polymer Chemistry, Metal Chelation |
| L-Histidine methyl ester dihydrochloride | Various aldehydes | Imidazopyridine derivatives | Organic Synthesis |
Development of Chemical Probes for Histidine Modifications
Understanding the structure and function of enzymes is a cornerstone of biochemistry and drug development. Histidine methyl ester has been instrumental as a chemical probe for elucidating the active site architecture of key enzymes. rsc.org Its ability to bind to histidine decarboxylase and halt the reaction at a specific step allowed researchers to crystallize the enzyme-inhibitor complex. pdbj.org
The resulting high-resolution crystal structure of human HDC with the HME-PLP adduct revealed the precise orientation of the inhibitor within the active site. pdbj.org This structural information is invaluable, showing which amino acid residues are critical for substrate binding and specificity. For example, comparison of this structure with related enzymes helped identify Ser-354 as a key residue determining the enzyme's preference for histidine over other amino acids. pdbj.org Such detailed molecular insights are crucial for the rational design of new, more selective drugs that can target histidine-related pathways.
Material Science and Chemical Biology
The inherent chirality and functional imidazole side chain of histidine are properties that can be conferred to synthetic materials.
Chiral Sources in Polymer Materials
Chirality is a critical feature in many functional materials, influencing their optical properties and their interactions with biological systems. Amino acids are excellent sources of chirality for polymer synthesis. nih.gov Histidine methyl ester has been used to incorporate these features into polymer backbones. In one synthetic approach, L-histidine methyl ester was reacted with poly(ethylene-alt-maleic anhydride) to produce a copolymer. researchgate.net This grafting technique utilizes the primary amine of the histidine methyl ester to react with the maleic anhydride units of the polymer, covalently linking the chiral amino acid derivative to the material. researchgate.net The resulting functionalized polymer contains the chiral center from L-histidine and the versatile imidazole side chain, opening possibilities for creating new materials with pH-responsive or metal-binding capabilities. researchgate.netrsc.org
Applications in Biosensor Development (e.g., Metal-Biomolecule Interactions)
The unique structure of histidine, particularly its imidazole ring, allows it to readily bind with metal ions. This characteristic is central to its application in the development of sophisticated biosensors. Histidine methyl ester (HME), as a derivative, is instrumental in studies aimed at understanding these fundamental interactions. Research into the binding of metal ions with biomolecules is crucial for designing and improving biosensors.
Studies have investigated the formation constants and thermodynamic properties of complexes between HME and various divalent metal ions, including copper(II), nickel(II), and mercury(II). rsc.org Potentiometric titrations have been used to determine the stability of these complexes. rsc.org Furthermore, the kinetics of metal-ion catalyzed base hydrolysis of HME have been examined, providing insights into how the presence of metal ions like copper(II) and nickel(II) can significantly accelerate the hydrolysis of the ester. rsc.org This catalytic effect underscores the intimate electronic interactions between the metal ion and the HME molecule.
The development of biosensors for metal ion detection often relies on the selective interactions between a biological recognition element and the target metal ion. mdpi.com Understanding the coordination chemistry, such as the preference for histidine's Nτ-nitrogen atom in metal ligation, is vital for creating these sensors. acs.org Theoretical and experimental studies on protonated HME help to elucidate the specific bonding and structural properties that govern these interactions, such as the strong intramolecular hydrogen bonding between the amino group and the imidazole ring. acs.orgresearchgate.net This detailed knowledge of metal-biomolecule interactions, gained from studying model compounds like HME, provides a foundation for the rational design of novel biosensors with high sensitivity and selectivity for specific metal ions. mdpi.com
Constitutional Dynamic Chemistry (CDC) and pH-Sensitive Systems
Constitutional Dynamic Chemistry (CDC) is a field that explores chemical systems capable of adapting their constitution in response to external stimuli by reversibly exchanging their molecular components. acs.org A key element in creating such systems is the incorporation of molecular switches that respond to specific triggers, such as changes in pH. The imidazole side chain of histidine is an ideal candidate for a pH-sensitive switch because its pKa is near neutral pH (~6.0). reddit.comfrontiersin.org
Below its pKa, the imidazole ring is protonated and positively charged, rendering it hydrophilic. Above the pKa, it is neutral and hydrophobic. frontiersin.org This reversible transition allows histidine-containing molecules to alter their chemical properties and interactions in response to small fluctuations in environmental pH. reddit.com Histidine methyl ester contains this critical pH-sensitive imidazole group.
This principle is widely exploited in the design of "smart" materials for applications like drug delivery. For instance, polymers and micelles incorporating histidine residues can remain stable at physiological pH (7.4) but undergo conformational changes or disassembly in the slightly acidic environments found in tumor tissues or endosomes (pH < 6.0). researchgate.net This change, driven by the protonation of the histidine's imidazole ring, can trigger the release of a therapeutic agent at the target site. researchgate.netrsc.orgrsc.org While research often focuses on poly(L-histidine), the fundamental pH-responsive behavior is inherent to the histidine unit itself, which is present in HME. The study of simple molecules like HME contributes to the foundational understanding of the protonation events and conformational changes that underpin the functionality of these advanced, pH-sensitive systems.
Enzymological and Structural Biology Studies
Understanding Enzyme Mechanisms and Interactions
Histidine methyl ester (HME) serves as a valuable tool for probing the mechanisms of enzymes, particularly decarboxylases. It is recognized as a potent inhibitor of histidine decarboxylase (HDC), the enzyme responsible for synthesizing histamine from histidine. frontiersin.orgwikipedia.org By acting as a substrate analogue, HME allows researchers to study the binding events and catalytic steps of the enzymatic reaction without the reaction proceeding to completion.
For instance, HME has been used to investigate both mammalian and bacterial HDCs. nih.gov In the case of HDC from Lactobacillus 30a, HME was found to inactivate the enzyme in a time-dependent manner. nih.gov This inactivation involves a two-step process: the rapid, reversible formation of a loose complex, followed by the essentially irreversible formation of a tight complex. nih.gov This tight binding is achieved through the formation of a Schiff base with a pyruvoyl residue at the active site, but without forming other irreversible covalent bonds. nih.gov The tight binding of HME, compared to the natural substrate histidine, is proposed to be due to the ester group being more favorable in a hydrophobic region of the active site than the carboxylate group of histidine, which facilitates decarboxylation. nih.gov
The use of HME as an inhibitor has been crucial in clarifying the structure-activity relationship of HDC and understanding how substrate analogues interact with the active site. nih.govnih.gov
Structural Studies of Enzyme-Ligand Binding (e.g., Histidine Decarboxylase with Histidine Methyl Ester)
X-ray crystallography has provided atomic-level insights into how enzymes bind their ligands. The crystallization of human histidine decarboxylase (hHDC) in a complex with HME has been a significant achievement in this area. rcsb.org This structural analysis revealed detailed features of the HME inhibitor bound to the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site, forming an external aldimine. rcsb.org
The hHDC enzyme exists as a homodimer, and the active site is stabilized by amino acids from the opposing chain. wikipedia.org The crystal structure (PDB ID: 4E1O) shows HME held within the active site, where the PLP cofactor is covalently bound to a lysine residue (Lys305) in the resting state. rcsb.orgwikipedia.org The binding of HME was essential for successfully crystallizing and determining the structure of the enzyme-inhibitor complex. wikipedia.org
A key finding from this structural study was the identification of Serine-354 as a critical residue for determining substrate specificity. rcsb.org By comparing the hHDC-HME complex structure with that of another related enzyme, researchers were able to pinpoint this single amino acid as a key determinant for substrate recognition among a group of similar decarboxylases. rcsb.org
Table 1: Crystallographic Data for Human Histidine Decarboxylase (hHDC) in Complex with HME
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 4E1O | rcsb.org |
| Resolution | 1.80 Å | rcsb.org |
| Total Structure Weight | 328.39 kDa | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
Investigating Enzyme Cooperative Kinetics
Enzyme cooperativity occurs when the binding of a substrate molecule to one active site of a multi-subunit enzyme influences the binding affinity of other active sites for subsequent substrate molecules. khanacademy.org This results in a sigmoidal reaction curve, rather than the hyperbolic curve typical of Michaelis-Menten kinetics. researchgate.net Histidine methyl ester has been utilized as a substrate analog to investigate these complex kinetic behaviors.
One study focused on a mutant of histidine decarboxylase (HDC) from Lactobacillus 30a. This particular mutant enzyme was known to be in a low-activity "T-state" (tense state). The research demonstrated that the binding of the substrate analog HME could induce the enzyme to switch to the high-activity "R-state" (relaxed state). This transition is a hallmark of cooperative kinetics, where the binding of a ligand triggers a conformational change that increases the enzyme's activity. By solving the crystal structures of this mutant enzyme both with and without HME bound, researchers were able to structurally characterize the inactive and active states and propose a mechanism for the cooperative transition.
While some enzymes exhibit cooperativity as monomers through mechanisms like kinetic hysteresis, the classic model involves multi-subunit complexes where ligand binding induces conformational changes across subunits. nih.gov The use of HME in the study of the HDC trimer provided direct structural evidence of how a substrate analog can trigger the T-to-R state transition that underlies its cooperative kinetic behavior.
Advanced Theoretical and Mechanistic Studies on Histidine Methyl Ester
Quantum Chemical and Ab Initio Studies of Gas-Phase Structure
Quantum chemical and ab initio calculations have been instrumental in elucidating the intrinsic structural properties of histidine methyl ester in the gas phase, free from solvent effects. These computational studies, often complemented by experimental techniques like mass spectrometry, provide a detailed picture of the molecule's preferred conformations and intramolecular interactions.
Gas-phase H/D exchange experiments combined with ab initio G3(MP2) calculations have been performed on protonated histidine methyl ester to understand its bonding and structure. libretexts.orgusmlestrike.com These studies revealed the presence of a strong intramolecular hydrogen bond (IHB) involving the protonated amino group and the nearest sp2-hybridized nitrogen atom of the imidazole (B134444) ring. libretexts.orgusmlestrike.com This interaction is a dominant factor in determining the stability of the molecule's conformers. libretexts.orgusmlestrike.com
The most stable conformations of neutral and protonated histidine methyl ester have been determined using the G3(MP2) level of theory. libretexts.orgusmlestrike.com These calculations indicate that the stability of protonated histidine methyl ester is largely due to the robust intramolecular hydrogen bonding between the amino group and the imidazole ring nitrogen. libretexts.orgusmlestrike.com A significant finding from these theoretical studies is the minimal energy barrier for proton fluctuation between the amino and imidazole groups in the protonated form, suggesting a shared proton dynamic. libretexts.orgusmlestrike.com
The conformational landscape of amino acids like histidine is complex, and various computational methods have been employed to identify the most stable structures in the gas phase. usmlestrike.com For histidine and its derivatives, theoretical calculations are crucial for interpreting experimental data and understanding the fundamental factors that govern their three-dimensional structures.
Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like histidine methyl ester. When combined with the Quantum Theory of Atoms in Molecules (QTAIM), it offers profound insights into the nature of chemical bonds and intermolecular interactions. pressbooks.pubunizg.hrteachmephysiology.com
A notable application of these methods has been in studying the interaction of histidine methyl ester (His-OMe) with metal clusters. DFT calculations at the B3LYP level have been used to analyze the binding of Au₃, Ag₃, and Cu₃ clusters to His-OMe. acs.org This research is pivotal for understanding the development of biosensors where such interactions are fundamental. acs.org
QTAIM analysis of these His-OMe-metal cluster complexes allows for a detailed characterization of the chemical bonds formed. acs.orgnih.gov The theory is based on the topological analysis of the electron density, which reveals the system's chemical structure through bond critical points. pressbooks.pubunizg.hr For the His-OMe-metal complexes, QTAIM analysis helped to elucidate the nature of both the primary anchoring bonds (N–M and O–M) and nonconventional hydrogen bonds. acs.org The sign of the Laplacian of the electron density at a bond critical point can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. teachmephysiology.com
Furthermore, DFT calculations have been employed to explore how complexation with metal clusters affects the gas-phase acidity of the imidazole moiety in histidine methyl ester. acs.org The results indicate a significant increase in acidity upon complexation, suggesting that the interaction with metal clusters can dramatically alter the chemical properties of the amino acid ester. acs.org
Investigation of Chemical Bonds and Nonconventional Hydrogen Bonds
The structure and function of histidine-containing molecules are often dictated by a complex network of both conventional and nonconventional hydrogen bonds. Theoretical studies have been crucial in identifying and characterizing these interactions for histidine methyl ester and related compounds.
In the context of its interaction with metal clusters, histidine methyl ester is involved in forming not only direct N–M (nitrogen-metal) and O–M (oxygen-metal) bonds but also nonconventional N–H⋯M and O–H⋯M hydrogen bonds. acs.org The nature of these interactions has been investigated using QTAIM and Natural Bond Orbital (NBO) analyses. acs.org
Beyond metal interactions, the imidazole ring of histidine itself is a versatile participant in hydrogen bonding. The imidazole nitrogens (Nδ and Nε) can act as both hydrogen bond donors and acceptors. nih.gov Studies on protein structures have revealed numerous instances of N-H···Nδ/Nε hydrogen bonds, where the imidazole nitrogen acts as the acceptor, often playing a key structural role. nih.gov While these studies focus on histidine residues within proteins, the fundamental principles apply to histidine methyl ester.
Computational studies have also identified and characterized weaker, nonconventional C–H⋯O hydrogen bonds in histidine. nih.gov These interactions, though often overlooked, can contribute to the conformational stability of the molecule. nih.gov For instance, interactions between the Cδ–H or Cε–H of the imidazole ring and an oxygen acceptor have been computationally verified to meet the criteria for hydrogen bonding. nih.gov The strength of these bonds is influenced by the tautomeric state (π or τ) and the protonation state of the imidazole ring. nih.gov Quantum mechanical calculations on model systems have shown that intramolecular hydrogen bonds are a major stabilizing factor for different conformers of neutral histidine. nih.govnih.gov
Mechanism of Alkylation at the Imidazole N(π) Position
The selective alkylation of the imidazole ring of histidine is a chemically challenging but important modification. Unexpectedly, alkylation at the N(π) position of histidine residues has been observed under Mitsunobu reaction conditions, prompting mechanistic investigations. doi.orgnih.gov
The Mitsunobu reaction is typically used for the dehydration of alcohols. However, in the context of peptides containing histidine, it was found to facilitate the introduction of alkyl groups onto the N(π)-position of the imidazole ring. doi.orgnih.gov This modification was found to be significant as it can impart high binding affinity in certain biological contexts. doi.org
Mechanistic studies were undertaken to rationalize this unanticipated alkylation. Two primary mechanisms were considered:
Indirect intramolecular alkyl transfer: This pathway would involve the formation of a phosphoryl ester intermediate, which then transfers the alkyl group to the N(π) nitrogen. doi.org
Direct alkylation: This mechanism proposes that the alkylation occurs directly from the alcohol reactant used in the Mitsunobu conditions. doi.org
Experimental evidence, including mass spectrometry analysis of reaction products, strongly supported the second mechanism—direct alkylation by the alcohol. doi.org It was concluded that the N(π)-alkylation was a direct consequence of the Mitsunobu reaction conditions, rather than a subsequent intramolecular rearrangement. doi.org
Further research has shown that this N(π)-alkylation can be selective and high-yield, particularly when there is a proximal acidic group (such as a phosphoric, carboxylic, or sulfonic acid) within the peptide sequence. researchgate.netmdpi.com This suggests an intramolecular mechanism assisted by the neighboring acidic residue and the phosphorane intermediates of the Mitsunobu pathway. researchgate.netmdpi.com
Kinetics and Thermodynamics of Enzyme Reactions Involving Histidine Methyl Ester
Histidine methyl ester, as an amino acid ester, can serve as a substrate for proteolytic enzymes like chymotrypsin and papain. The study of the kinetics and thermodynamics of these enzyme-catalyzed reactions provides insight into the mechanisms of catalysis and substrate specificity.
Chymotrypsin-Catalyzed Hydrolysis:
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids. libretexts.org It also hydrolyzes ester substrates, and its mechanism has been extensively studied. libretexts.orgresearchgate.net The hydrolysis of amino acid esters by α-chymotrypsin generally follows the same mechanism as for acylamino acid esters. This process involves a two-step "ping-pong" mechanism: acylation of the enzyme's active site serine to form an acyl-enzyme intermediate, followed by deacylation by water to release the product and regenerate the free enzyme. libretexts.org
The kinetics of these reactions are typically analyzed using the Michaelis-Menten model, which relates the initial reaction velocity (v) to the substrate concentration ([S]) via the Michaelis constant (K_m) and the maximum velocity (V_max). unizg.hrteachmephysiology.com
V = (V_max * [S]) / (K_m + [S])
From these parameters, the catalytic rate constant (k_cat), also known as the turnover number, can be determined (k_cat = V_max / [E]_total). The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. unizg.hr
For amino acid esters like histidine methyl ester, the pH dependence of the reaction is a critical factor due to the ionizable α-amino group. Studies on the hydrolysis of L-tryptophan methyl ester by α-chymotrypsin have shown that the protonated form of the substrate is significantly more reactive than the unprotonated form in both the acylation and deacylation steps. This finding is directly applicable to the hydrolysis of histidine methyl ester, where the protonation state of the α-amino group would similarly influence the kinetic parameters.
Thermodynamics of the Reaction:
Below is an interactive table summarizing the key kinetic and thermodynamic parameters relevant to the enzymatic hydrolysis of substrates like histidine methyl ester.
| Parameter | Symbol | Description | Significance |
| Michaelis Constant | K_m | Substrate concentration at which the reaction rate is half of V_max. | Reflects the affinity of the enzyme for the substrate; a lower K_m indicates higher affinity. teachmephysiology.com |
| Maximum Velocity | V_max | The maximum rate of reaction when the enzyme is saturated with substrate. | Proportional to the total enzyme concentration. |
| Catalytic Constant | k_cat | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the intrinsic catalytic rate of the enzyme. unizg.hr |
| Catalytic Efficiency | k_cat/K_m | An apparent second-order rate constant for the reaction between the enzyme and substrate. | Represents the overall efficiency of the enzyme. |
| Gibbs Free Energy | ΔG | The overall energy change of the reaction. | Determines the spontaneity of the reaction. |
| Activation Energy | ΔG‡ | The energy barrier that must be overcome for the reaction to occur. | Enzymes lower this barrier to increase the reaction rate. teachmephysiology.com |
Papain-Catalyzed Reactions:
Papain, a cysteine protease, can also catalyze the hydrolysis of amino acid esters. acs.org Kinetic and thermodynamic studies of papain with various substrates have been conducted to characterize its activity and substrate specificity. While specific data for histidine methyl ester is not as prevalent, the principles of its catalytic mechanism, involving an acyl-thiol intermediate, are well-established. acs.org
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The future synthesis of histidine methyl ester and its derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Research is moving away from traditional methods that often rely on hazardous reagents and harsh conditions, toward more benign and sustainable alternatives. mdpi.comresearchgate.net
Key areas of development include:
Bio-based Monomers and Solvents: The use of renewable starting materials, such as methyl levulinate and amino acids, is being explored to create novel poly(amine-co-ester)s, reducing the reliance on petrochemical feedstocks. rsc.org
Greener Catalysis: Ionic liquids are emerging as environmentally friendly catalysts and solvents for the esterification of amino acids. researchgate.net These "designer solvents" can be tailored for specific reaction conditions, potentially increasing yields and simplifying product purification. researchgate.net
Alternative Energy Sources: Microwave irradiation is being investigated as a method to drive polymerization reactions without the need for solvents or traditional catalysts. rsc.org This approach can lead to faster and more efficient syntheses. rsc.org
Orthogonal Protection and Deprotection Strategies: Researchers are developing milder conditions for ester hydrolysis that are compatible with sensitive protecting groups like Fmoc. mdpi.com Methods using reagents such as calcium(II) iodide are being optimized to replace highly toxic organotin compounds, improving the safety and environmental profile of the synthesis process. mdpi.com
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Ionic Liquid Catalysis | Use of ionic liquids like [EtPy][CF3CO2] as recyclable catalysts and reaction media for amino acid esterification. | Environmentally benign, tunable properties, potentially higher yields, and simplified work-up. | researchgate.net |
| Microwave-Assisted Synthesis | Employing microwave irradiation to facilitate polymerization, such as for poly(β-amino ester)s, without solvents or catalysts. | Rapid reaction times, energy efficiency, and elimination of potentially cytotoxic solvents. | rsc.org |
| Mild Orthogonal Hydrolysis | Developing methods, such as using calcium(II) iodide, for the selective cleavage of methyl esters under conditions that preserve sensitive protecting groups (e.g., Fmoc). | Avoids highly toxic reagents (e.g., trimethyltin (B158744) hydroxide), improves safety, and is compatible with modern peptide synthesis strategies. | mdpi.com |
| Bio-based Feedstocks | Synthesizing monomers from renewable resources like methyl levulinate and natural amino acids. | Reduces dependence on fossil fuels and creates biodegradable polymers for biomedical applications. | rsc.org |
Exploration of Additional Pharmacological Targets and Therapeutic Applications
While histidine methyl ester is a known irreversible inhibitor of histidine decarboxylase, its future therapeutic potential lies in the design of novel derivatives targeting a broader range of pharmacological pathways. wikipedia.org The versatility of the histidine scaffold makes it an attractive starting point for developing targeted therapies. nbinno.com
Emerging research is focused on several key areas:
Targeting Protein Methyltransferases: Aberrant activity of protein methyltransferases, such as the histone methyltransferase EZH2, is implicated in various cancers. creativebiomart.netnih.gov Developing derivatives of histidine methyl ester as specific inhibitors for this class of enzymes represents a promising avenue for anticancer drug discovery. creativebiomart.net
Antimicrobial Drug Development: The histidine biosynthesis pathway is essential for many bacteria but absent in mammals, making its enzymes attractive targets for new antibiotics. nih.gov For instance, histidinol-phosphate aminotransferase (HisC) is a crucial enzyme in this pathway. nih.gov Computational and synthetic efforts are being directed at creating histidine methyl ester analogues that can inhibit such targets to combat multidrug-resistant pathogens. nih.govnih.gov
Development of Peptidomimetics and Probes: Protected histidine derivatives are crucial building blocks for synthesizing peptidomimetics and functionalized molecular probes. nbinno.com These tools are essential for studying biological processes and for the early stages of drug discovery, allowing researchers to explore new biological targets with high precision. nbinno.com
Mutual Prodrugs: Combining histidine methyl ester-derived structures with other active pharmacological agents can create "mutual prodrugs." This approach was demonstrated by creating esters from an isoniazid (B1672263) derivative, which showed high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov
| Pharmacological Target Class | Specific Example | Therapeutic Area | Rationale for Exploration | Reference |
|---|---|---|---|---|
| Histone Methyltransferases (HMTs) | EZH2 (Enhancer of zeste homolog 2) | Oncology | Disruption of histone methylation control is a frequent event in cancer; HMT inhibitors can lead to the re-expression of silenced tumor suppressor genes. | creativebiomart.netnih.gov |
| Bacterial Biosynthesis Enzymes | Histidinol-phosphate aminotransferase (HisC) | Infectious Diseases | The histidine biosynthesis pathway is essential for bacteria but absent in mammals, making it a highly specific target for novel antibiotics. | nih.gov |
| Mycobacterial Enzymes | Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis | InhA is a key enzyme in mycobacterial cell wall biosynthesis and the target of the frontline drug isoniazid. Novel ester derivatives can improve efficacy and overcome resistance. | nih.gov |
| Histamine (B1213489) Receptors / Synthesis | Histidine Decarboxylase | Inflammation, Allergy | As an irreversible inhibitor, histidine methyl ester serves as a basis for developing compounds that modulate histamine levels for treating allergic and inflammatory conditions. | wikipedia.org |
Advanced Structural Characterization of Histidine Methyl Ester Complexes and Derivatives
Understanding the three-dimensional structure of histidine methyl ester derivatives in complex with their biological targets is fundamental to elucidating their mechanism of action and enabling rational drug design. While X-ray crystallography has been a cornerstone for structural analysis, emerging research is increasingly leveraging more advanced techniques to tackle challenging biological systems. elifesciences.orgnih.gov
Future structural studies will likely rely on:
Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, allowing for the determination of high-resolution structures of large and flexible macromolecular complexes that are difficult or impossible to crystallize. nih.gov It is particularly valuable for studying membrane proteins or multi-protein assemblies that may be targets for histidine methyl ester derivatives. nih.govx-mol.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-protein interactions and conformational changes in solution, providing atomic-level information on binding interfaces and affinities. frontiersin.orgresearchgate.net For smaller proteins and complexes, NMR can provide detailed structural and dynamic insights that are complementary to static crystal structures. researchgate.net
Integrated Structural Biology Approaches: The most comprehensive understanding often comes from combining multiple techniques. An integrated approach using both NMR and cryo-EM can overcome the individual limitations of each method, enabling the precise atomic-resolution structure determination of very large enzyme complexes, such as the 468 kDa TET2 aminopeptidase. x-mol.net This allows for a detailed view of how a ligand, such as a histidine methyl ester derivative, engages with its target.
| Technique | Primary Application for HME Derivatives | Key Advantages | Reference |
|---|---|---|---|
| X-Ray Crystallography | Determining high-resolution atomic structures of HME derivatives bound to well-ordered, crystallizable protein targets (e.g., enzymes). | Provides precise atomic coordinates, revealing detailed binding interactions. | elifesciences.orgnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large, flexible, or heterogeneous complexes involving HME derivatives that are not amenable to crystallization. | Applicable to a broad range of complex sizes (from ~200 kDa to megadaltons) without the need for crystals. | nih.govx-mol.net |
| NMR Spectroscopy | Mapping binding interfaces, determining binding affinities, and characterizing conformational dynamics of HME derivatives and their targets in solution. | Provides information on dynamics and weaker interactions; does not require crystallization. | frontiersin.orgresearchgate.net |
| Integrated Approaches (e.g., NMR + Cryo-EM) | Achieving atomic-resolution structures of very large and complex biological machinery targeted by HME derivatives. | Combines the strengths of multiple methods to overcome individual limitations, yielding highly accurate and precise structures. | x-mol.net |
High-Throughput Screening and Proteomics Approaches for Histidine Methylation
The discovery of enzymes that methylate histidine residues has opened up a new area of drug discovery. nih.gov Future research will heavily depend on high-throughput and large-scale methods to identify both the inhibitors of these enzymes and their cellular substrates.
Two key technologies are driving this research:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of small molecules to identify compounds that inhibit histidine methyltransferases. nih.gov Various HTS assay formats are being developed and optimized, including fluorescence-based and luminescence-based (e.g., MTase-Glo) methods. nih.govbellbrooklabs.com These assays are often universal, detecting the common reaction product S-adenosylhomocysteine (SAH), which makes them applicable to virtually any methyltransferase. selectscience.net Such screens are crucial for finding the initial "hits" that can be developed into potent and specific drugs. nih.gov
Proteomics and Mass Spectrometry: Advances in mass spectrometry-based proteomics have made it possible to identify and quantify protein methylation on a global scale. nih.govnih.gov By analyzing deep proteome datasets, researchers have identified hundreds of previously unknown histidine methylation sites in human cells, significantly expanding the known "histidine methylome". nih.govresearchgate.net These proteomics studies are essential for identifying the native substrates of newly discovered histidine methyltransferases and for understanding the cellular processes regulated by this modification. nih.gov Novel chemical strategies are also being developed to improve the detection of low-abundance methylation sites by depleting more common interfering peptides. acs.org
| Approach | Objective | Key Methodologies | Recent Findings/Developments | Reference |
|---|---|---|---|---|
| High-Throughput Screening (HTS) | To identify small molecule inhibitors of histidine methyltransferases. | Fluorescence-based assays, luminescence assays (MTase-Glo), TR-FRET assays (AptaFluor). | Development of universal, non-radioactive assays that detect the SAH by-product, enabling robust and cost-effective screening. | nih.govselectscience.net |
| Proteomics | To identify and quantify histidine methylation sites across the entire proteome. | High-resolution mass spectrometry, mining of deep proteomic datasets, targeted MS methods. | Identification of over 1000 cellular histidine methylation sites, revealing that this modification is widespread and targets proteins with diverse functions. | nih.govnih.gov |
| Chemical Enrichment/Depletion | To improve the detection of low-abundance methylated peptides. | Chemical strategies to specifically remove abundant, co-enriching peptides (e.g., histidine-containing peptides) prior to MS analysis. | A novel chemical depletion method increased the number of identified arginine/lysine methylation sites by ~50%. | acs.org |
Integration with Systems Biology for Comprehensive Understanding of Biological Roles
To fully grasp the biological significance of histidine methylation, it is essential to move beyond the study of individual components and adopt a systems-level perspective. nih.gov Systems biology integrates large-scale experimental data with computational modeling to understand how interactions between genes, proteins, and other molecules give rise to complex cellular behaviors. nih.gov
Future research in this area will focus on:
Multi-Omics Data Integration: This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of the cellular state. nih.gov For example, by integrating proteomics data on histidine methylation with transcriptomic data, researchers can determine how specific methylation events correlate with changes in gene expression. mdpi.com
Chemogenomic Approaches: Using small molecules (like cantharidin) as probes in combination with high-throughput genetic screens can uncover novel functions for enzymes like methyltransferases. plos.org This approach can reveal how histidine methylation helps cells maintain homeostasis in response to chemical stress and can link specific enzymes to broader cellular processes like lipid metabolism. plos.org
Building Gene Regulatory Networks (GRNs): Computational methods are being used to construct GRNs that include epigenetic regulators, such as methyltransferases. mdpi.com These networks can predict which regulators are most influential for a specific biological process and identify their downstream targets, providing a roadmap for understanding the system-wide impact of histidine methylation. mdpi.com
By integrating these diverse, high-throughput datasets, researchers can construct comprehensive models that explain how the methylation of histidine on key proteins, such as actin or ribosomal proteins, can lead to wide-ranging effects on cell metabolism, structure, and response to external stimuli. plos.orgomicsdi.org
| Systems Biology Approach | Description | Application to Histidine Methylation | Reference |
|---|---|---|---|
| Multi-Omics Integration | Combining large-scale datasets from proteomics, transcriptomics, metabolomics, etc., to obtain a holistic view of a biological system. | To understand how changes in histidine methylation patterns (proteomics) correlate with global changes in gene expression (transcriptomics) and metabolic pathways (metabolomics). | nih.gov |
| Chemogenomics | Using chemical probes and genetic screening to systematically explore gene function and compound mode-of-action. | To identify the function of uncharacterized methyltransferases and understand how histidine methylation contributes to cellular responses to drug-induced stress. | plos.org |
| Gene Regulatory Network (GRN) Inference | Using computational algorithms to model the regulatory relationships between genes, transcription factors, and epigenetic modifiers from large-scale expression data. | To predict the key biological processes and gene targets controlled by specific histidine methyltransferases and demethylases. | mdpi.com |
| Quantitative Proteomics | Using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to precisely quantify changes in protein abundance and modifications across different conditions. | To quantify how histidine methylation levels on specific proteins change in response to cellular stimuli, genetic perturbations, or drug treatment. | nih.gov |
Q & A
Q. What are the standard protocols for synthesizing histidine methyl ester (HME) with high purity?
Methodological Answer: HME synthesis typically involves esterification of histidine using methanol under acidic conditions. A modified protocol involves suspending L-histidine hydrochloride monohydrate in methanol, followed by reaction with thionyl chloride (SOCl₂) or gaseous HCl to catalyze ester formation . For peptide synthesis, advanced methods employ tetrahydrofuran (THF) as a solvent and 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group, with HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a condensation reagent to improve yield (85–92%) . Key steps include purification via recrystallization or column chromatography and validation using melting point analysis.
Q. How is histidine methyl ester characterized using spectroscopic and chromatographic methods?
Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm esterification (e.g., methyl ester peak at ~3.7 ppm for -OCH₃) .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ at 212.1 Da for HME) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>97%) .
- Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 3400 cm⁻¹ (N-H stretch) .
Q. What are the common biochemical applications of histidine methyl ester in enzyme inhibition studies?
Methodological Answer: HME is used as a competitive inhibitor in studies of histidine decarboxylase (HDC) and HINT1 hydrolase. For HDC, crystallographic data show HME binds to the active site via hydrogen bonding with Ser-354, mimicking the substrate histidine . In HINT1 studies, HME derivatives (e.g., AMP-HME conjugates) act as substrates to probe hydrolytic activity, with kinetic assays (e.g., UV-Vis monitoring at 260 nm) quantifying turnover rates .
Advanced Research Questions
Q. How do solvent and reagent choices impact the yield of HME derivatives in peptide synthesis?
Methodological Answer: Solvent polarity and reagent selection critically influence reaction efficiency. For example:
- Solvents: THF improves HATU-mediated coupling yields (92%) compared to DMF (78%) due to reduced steric hindrance .
- Coupling Reagents: HATU outperforms DCC (N,N'-dicyclohexylcarbodiimide) in minimizing racemization during Fmoc-HME synthesis .
- Temperature: Reactions at 0–4°C reduce side-product formation in histidine esterification .
Contradictions arise in solvent compatibility; for instance, methanol may hydrolyze acid-sensitive protecting groups, necessitating anhydrous conditions .
Q. What structural insights have been gained from crystallographic studies of HME-enzyme interactions?
Methodological Answer: X-ray crystallography of human HDC complexed with HME (PDB ID: 4E1O) revealed:
- Active-Site Binding: HME forms hydrogen bonds with Ser-354, Glu-355, and a water-mediated interaction with His-197 .
- Substrate Specificity: Mutation of Ser-354 to glycine enlarges the binding pocket, enabling HDC to process bulkier substrates like L-DOPA, demonstrating the residue’s role in substrate discrimination .
These findings guide rational enzyme engineering and inhibitor design.
Q. What methodological approaches are used to analyze the hydrolysis kinetics of HME in coordination complexes?
Methodological Answer: Hydrolysis kinetics are studied using:
- pH-Dependent UV-Vis Spectroscopy: Monitoring absorbance changes (e.g., 250–300 nm) to track ester cleavage rates .
- Coordination Chemistry: Pd(II)-piperazine complexes accelerate HME hydrolysis via nucleophilic attack, with rate constants (k) calculated using pseudo-first-order models .
- Activation Parameters: Arrhenius plots (25–45°C) determine ΔH‡ and ΔS‡, revealing solvent effects (e.g., dioxane/water mixtures reduce activation entropy) .
Q. How can HME be integrated into polymer-drug conjugates for controlled release applications?
Methodological Answer: HME-functionalized poly(lactide-co-glycolide) (PLGA-His) is synthesized via carbodiimide coupling:
- Synthesis: PLGA-COOH reacts with HME in the presence of EDC/NHS, confirmed by ¹H NMR (imidazole proton peaks at ~7.1 ppm) .
- Drug Loading: Doxorubicin-PLGA-His conjugates exhibit pH-dependent release (70% at pH 5.0 vs. 20% at pH 7.4) due to imidazole protonation .
- Characterization: Dynamic light scattering (DLS) and TEM assess nanoparticle size (100–200 nm) and morphology .
Q. What mixed-methods approaches resolve contradictions in HME’s biochemical and structural data?
Methodological Answer: A mixed-methods design combines:
- Quantitative: Enzyme kinetics (e.g., Michaelis-Menten analysis of HME hydrolysis by HINT1) .
- Qualitative: Molecular dynamics simulations to model HME binding flexibility in HDC’s active site .
Triangulation identifies discrepancies—e.g., simulations may predict higher binding affinity than experimental IC₅₀ values, prompting re-evaluation of protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
